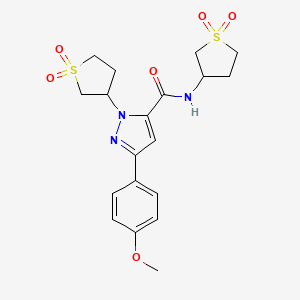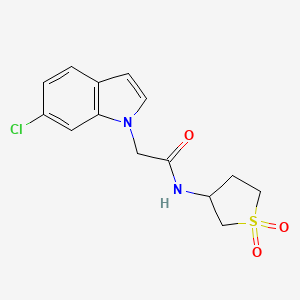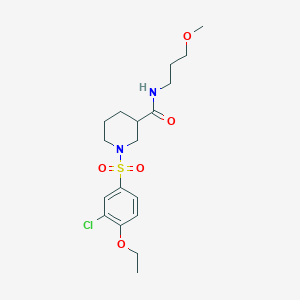![molecular formula C21H17N3OS3 B14953730 (5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14953730.png)
(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one” is a complex organic molecule that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The unique structure of this compound, which includes a thiazolidinone ring, a pyrazole ring, and an ethylsulfanyl group, contributes to its potential pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Introduction of the ethylsulfanyl group: This step involves the substitution of a halogenated precursor with ethanethiol.
Formation of the thiazolidinone ring: This can be synthesized by the reaction of a thiourea derivative with a halogenated precursor.
Final condensation reaction: The final step involves the condensation of the pyrazole derivative with the thiazolidinone derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the ethylsulfanyl group.
Reduction: Reduction reactions may target the thioxo group in the thiazolidinone ring.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
Oxidation products: Sulfoxides or sulfones.
Reduction products: Reduced thioxo group to a thiol or alcohol.
Substitution products: Various substituted aromatic derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for diseases such as cancer, infections, and inflammation.
Industry: As a precursor for the synthesis of materials with specific properties.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The thiazolidinone ring is known to interact with various biological targets, potentially inhibiting enzymes or binding to receptors involved in disease pathways.
Comparaison Avec Des Composés Similaires
Similar compounds include other thiazolidinones and pyrazole derivatives. Compared to these compounds, “(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one” is unique due to its specific combination of functional groups, which may confer distinct biological activities.
List of Similar Compounds
- Thiazolidin-2,4-dione
- 1-Phenyl-3-(4-ethylsulfanylphenyl)-1H-pyrazole
- 5-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
Propriétés
Formule moléculaire |
C21H17N3OS3 |
|---|---|
Poids moléculaire |
423.6 g/mol |
Nom IUPAC |
(5Z)-5-[[3-(4-ethylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H17N3OS3/c1-2-27-17-10-8-14(9-11-17)19-15(12-18-20(25)22-21(26)28-18)13-24(23-19)16-6-4-3-5-7-16/h3-13H,2H2,1H3,(H,22,25,26)/b18-12- |
Clé InChI |
WMAXHDXKYUWHDG-PDGQHHTCSA-N |
SMILES isomérique |
CCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)NC(=S)S3)C4=CC=CC=C4 |
SMILES canonique |
CCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)NC(=S)S3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B14953650.png)


![[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl][4-(3-methoxyphenyl)piperazino]methanone](/img/structure/B14953671.png)
![N-[(2-chlorophenyl)methyl]-6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14953677.png)
![2-chloro-N-[(4-chlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B14953684.png)
![2-[2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B14953688.png)
![(3Z)-3-[4-Oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B14953690.png)
![7-Fluoro-2-(4-methylpyridin-2-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14953693.png)
![3-{2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B14953698.png)
![N-(1-{2-[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-1H-indol-4-yl)acetamide](/img/structure/B14953716.png)
![(2E)-2-[(4-chlorophenyl)sulfonyl]-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B14953737.png)

![1-{N-cyclohexyl-N-[(4-ethoxyphenyl)sulfonyl]glycyl}piperidine-4-carboxamide](/img/structure/B14953742.png)
